molecular formula C20H19Cl2N3O3 B4916149 (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-chloro-4-(piperidin-1-yl)phenyl]prop-2-enamide

(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-chloro-4-(piperidin-1-yl)phenyl]prop-2-enamide

Cat. No.: B4916149
M. Wt: 420.3 g/mol
InChI Key: HPCAKNWPRZQOLG-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-chloro-4-(piperidin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a nitrophenyl group, a piperidinyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-chloro-4-(piperidin-1-yl)phenyl]prop-2-enamide typically involves a multi-step process:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-3-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with acryloyl chloride to form the corresponding amide.

    Coupling Reaction: The final step involves a coupling reaction with 3-chloro-4-(piperidin-1-yl)aniline under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group forms amino derivatives.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and inhibition.

Medicine

    Drug Development: Due to its structural complexity, the compound can serve as a lead compound in the development of new pharmaceuticals.

Industry

    Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-chloro-4-(piperidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar structural features but differ in the position and number of chlorine atoms.

    Fluconazole Related Compounds: These compounds share some structural similarities but have different functional groups and applications.

Uniqueness

(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-chloro-4-(piperidin-1-yl)phenyl]prop-2-enamide is unique due to its combination of a nitrophenyl group and a piperidinyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-(3-chloro-4-piperidin-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O3/c21-16-7-4-14(12-19(16)25(27)28)5-9-20(26)23-15-6-8-18(17(22)13-15)24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11H2,(H,23,26)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCAKNWPRZQOLG-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.